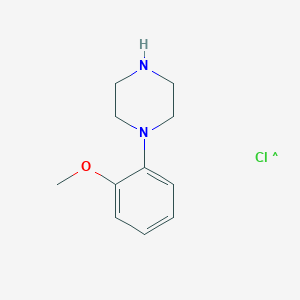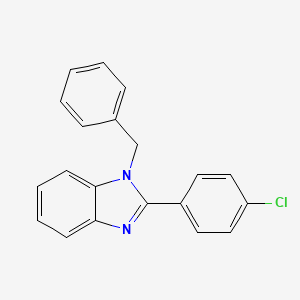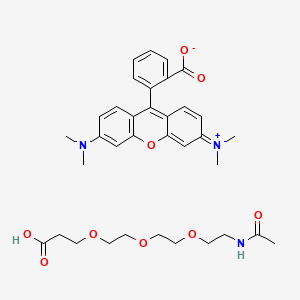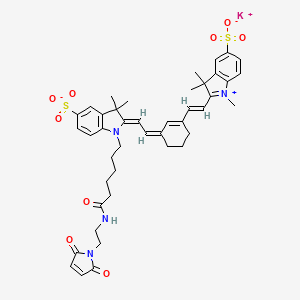
Sulfo-Cyanine7 maleimide (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine7 maleimide (potassium) is a hydrophilic near-infrared fluorescent dye. It is an analogue of Cy7 maleimide and is widely used in scientific research for its excellent photophysical properties. This compound is particularly useful for labeling thiol groups in proteins and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of a maleimide group to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The cyanine dye backbone is synthesized by reacting indole derivatives with a suitable linker.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to enhance the hydrophilicity of the dye.
Attachment of the Maleimide Group: The maleimide group is attached to the cyanine dye backbone through a condensation reaction
Industrial Production Methods
Industrial production of Sulfo-Cyanine7 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine7 maleimide (potassium) primarily undergoes the following types of reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, which may affect its fluorescence properties
Common Reagents and Conditions
Thiol-Containing Compounds: These are commonly used to react with the maleimide group.
Buffer Solutions: Reactions are typically carried out in buffer solutions at near-neutral pH (6.5-7.5) to maintain the stability of the dye
Major Products Formed
The major product formed from the reaction of Sulfo-Cyanine7 maleimide (potassium) with thiol-containing compounds is a thioether-linked conjugate. This product retains the fluorescent properties of the dye, making it useful for various imaging applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine7 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in near-infrared imaging techniques.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine7 maleimide (potassium) involves the formation of a stable thioether linkage with thiol groups in proteins and other biomolecules. This reaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting conjugate retains the fluorescent properties of the dye, allowing for visualization and tracking in various applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine7 maleimide (potassium) is unique due to its hydrophilicity and near-infrared fluorescence. Similar compounds include:
Cy7 maleimide: An analogue with similar properties but less hydrophilic.
Sulfo-Cyanine3 maleimide: Another hydrophilic near-infrared dye with different spectral properties.
TAMRA maleimide: A thiol-reactive dye from the rhodamine series, used for similar applications but with different fluorescence characteristics .
Sulfo-Cyanine7 maleimide (potassium) stands out due to its improved photophysical properties and suitability for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C43H49KN4O9S2 |
|---|---|
Molekulargewicht |
869.1 g/mol |
IUPAC-Name |
potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |
InChI-Schlüssel |
DCHMQIBWFDNWAF-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


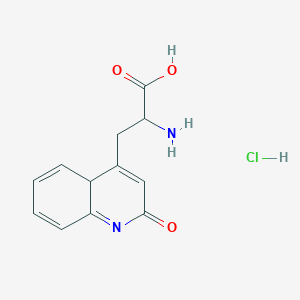
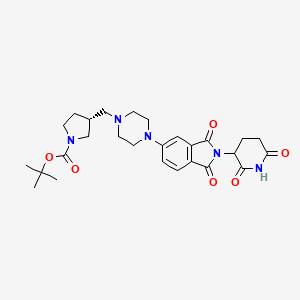
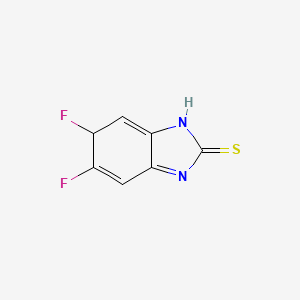
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
